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Compound of Interest

Compound Name: DSG Crosslinker-d4

Cat. No.: B1192665 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

disuccinimidyl glutarate (DSG/DSG-d4) crosslinked peptides and their identification in the

MaxQuant software environment.

Frequently Asked Questions (FAQs)
Q1: Can MaxQuant be used to identify peptides crosslinked with DSG and its deuterated

analog, DSG-d4?

A1: Yes, MaxQuant, particularly with the integrated MaxLynx workflow, is capable of identifying

peptides crosslinked with non-cleavable crosslinkers like DSG.[1][2][3] For quantitative

crosslinking studies using DSG and DSG-d4, MaxQuant can also be used to quantify the light

and heavy crosslinked peptide pairs.[4][5]

Q2: What is the general workflow for identifying crosslinked peptides in MaxQuant?

A2: The MaxLynx workflow within MaxQuant is specifically designed for the identification of

crosslinked peptides.[1][2][3] The general steps involve:

3D Peak Detection: MaxQuant identifies features in the MS1 data. This process has been

improved to more accurately determine the monoisotopic peak of heavy molecules like

crosslinked peptides.[1][2][3]
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Peak Refinement: A computational step is introduced to "repair" peaks of heavy molecules

that may be poorly defined due to noise.[2][3]

Andromeda Search (for linear peptides): The conventional Andromeda search engine is used

to identify linear peptides and for mass recalibration.[2][3]

Crosslink Search: A specialized search engine within MaxLynx is used to identify crosslinked

peptides. For non-cleavable crosslinkers like DSG, an N-squared search is performed.[1][2]

Scoring and FDR Control: Crosslinked peptide identifications are scored, and a posterior

error probability (PEP) is used to control the false discovery rate (FDR).[1][2][6]

Q3: How do I configure MaxQuant for a DSG/DSG-d4 crosslinking experiment?

A3: You will need to configure the crosslinker settings within MaxQuant. In the "Crosslinks" tab

under the "Configuration" panel, you can define a new crosslinker. You will need to provide a

name, the chemical formula of the crosslinker, and the specificities of the reactive groups (e.g.,

primary amines like lysine).[1] For quantitative analysis with DSG-d4, you will need to specify

the isotopic label.

Troubleshooting Guide
Issue 1: Low number of identified crosslinked peptides.

Possible Cause: Suboptimal fragmentation of crosslinked peptides.

Solution: Optimize MS/MS acquisition parameters. For non-cleavable crosslinkers, higher-

energy collisional dissociation (HCD) is commonly used.[7] Experiment with different

collision energies or use a stepped HCD approach to improve fragmentation of both

peptide backbones.[8]

Possible Cause: Inefficient enrichment of crosslinked peptides.

Solution: Crosslinked peptides are often low in abundance compared to linear peptides.[1]

[2] Employing an enrichment strategy, such as size exclusion chromatography (SEC) after

digestion, can help to enrich for the larger, crosslinked peptides.[7][9]

Possible Cause: Incorrect parameter settings in MaxQuant.
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Solution:

Enzyme: Allow for more missed cleavages (e.g., up to four) as the crosslink can hinder

enzyme activity.[1][4]

Peptide Length: Set a minimum peptide length of at least 5 amino acids.[1]

Peptide Mass: Increase the maximum peptide mass to accommodate the combined

mass of two peptides and the crosslinker (e.g., 8000 Da).[1]

Charge State: For some instruments, it may be beneficial to increase the maximum

charge state considered, as crosslinked peptides can have higher charges.[1]

Issue 2: Poor quantification accuracy for DSG/DSG-d4 pairs.

Possible Cause: Retention time shift due to the deuterium label.

Solution: The deuterium in DSG-d4 can cause it to elute slightly earlier or later than the

DSG-linked peptide.[4][10] A previous version of MaxQuant had difficulty with this, but

newer versions have improved feature detection.[4] Ensure you are using a recent version

of MaxQuant. If issues persist, manual verification of peak integration may be necessary

for critical quantifications.[4][10]

Possible Cause: Incorrect feature detection by MaxQuant.

Solution: MaxQuant's algorithm for detecting chromatographic features is well-established.

[4] However, in complex spectra, it can sometimes misidentify singlets and doublets.

Implementing label-swap replicas in your experimental design can help to identify and

mitigate hidden quantification errors.[4][5]

Issue 3: High False Discovery Rate (FDR).

Possible Cause: Inadequate FDR control strategy.

Solution: MaxLynx uses a posterior error probability (PEP) based on total and partial

scores to control the FDR.[1][2] It is crucial to understand that FDR can be estimated at

different levels (peptide-spectrum matches, peptide pairs, residue pairs, and protein pairs).
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[6] Ensure that the FDR is controlled at the level most relevant to your biological question,

typically at the residue pair or protein pair level. Be aware that some data analysis

methods can inadvertently disrupt the relationship between decoys and false positives,

leading to an underestimation of the true error rate.[11][12]

Experimental Protocols
Protocol 1: General Workflow for DSG Crosslinking and Sample Preparation

Protein Crosslinking:

Prepare your protein sample in a suitable buffer (e.g., 20 mM HEPES, 20 mM NaCl, 5 mM

MgCl₂, pH 7.8).[7]

Add the DSG crosslinker (dissolved in a solvent like DMSO) to the protein solution at a

desired molar excess.[13]

Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature

(e.g., room temperature).[13]

Quench the reaction by adding a quenching buffer, such as ammonium bicarbonate, to a

final concentration of 20 mM.[13]

Protein Denaturation and Digestion:

Denature the crosslinked proteins by adding urea.[13]

Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate with an alkylating

agent (e.g., iodoacetamide).

Perform in-solution digestion with an enzyme such as trypsin.[7]

Enrichment of Crosslinked Peptides (Optional but Recommended):

Fractionate the peptide mixture using size exclusion chromatography (SEC) to enrich for

the higher molecular weight crosslinked peptides.[7]

LC-MS/MS Analysis:
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Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-

MS/MS).[7]

Use a suitable gradient to ensure the elution of often more hydrophobic crosslinked

peptides.[14]

Quantitative Data Summary
Issue Parameter Recommendation Rationale

Low Identifications Missed Cleavages Up to 4

Crosslinks can hinder

enzymatic cleavage.

[1][4]

Max. Peptide Mass 8000 Da

To include the mass of

two peptides plus the

crosslinker.[1]

Min. Peptide Length 5

To avoid spurious

short peptide

matches.[1]

Poor Quantification MaxQuant Version Latest

Improved algorithms

for isotope-labeled

quantification.[4]

Experimental Design Label-swap replicas

To uncover hidden

quantification errors.

[4][5]

High FDR FDR Control Level Residue/Protein Pair

More biologically

relevant than PSM-

level FDR.[6]

Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://link.springer.com/article/10.15252/msb.20198994
https://pmc.ncbi.nlm.nih.gov/articles/PMC7786381/
https://www.biorxiv.org/content/10.1101/2021.08.26.457759v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC4974350/
https://www.biorxiv.org/content/10.1101/2021.08.26.457759v1.full-text
https://www.biorxiv.org/content/10.1101/2021.08.26.457759v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC4974350/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4974350/
https://www.researchgate.net/publication/304000799_Quantitative_Cross-linkingMass_Spectrometry_Using_Isotope-labeled_Cross-linkers_and_MaxQuant
https://pmc.ncbi.nlm.nih.gov/articles/PMC5423704/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MaxQuant Environment

Raw MS Data

3D Peak Detection

Peak Refinement

Andromeda Search
(Linear Peptides)

MaxLynx Crosslink Search
(e.g., N-squared for non-cleavable)

Scoring & FDR Control

Identified Crosslinked Peptides

Click to download full resolution via product page

Caption: The MaxLynx computational workflow for crosslinked peptide identification within

MaxQuant.
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Caption: A logical troubleshooting guide for common issues in crosslink identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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